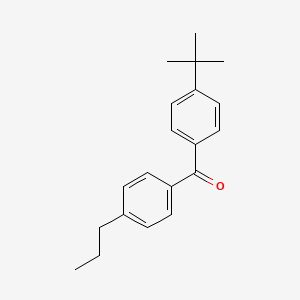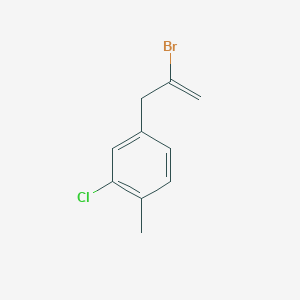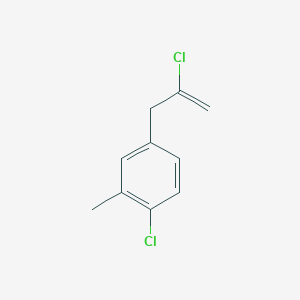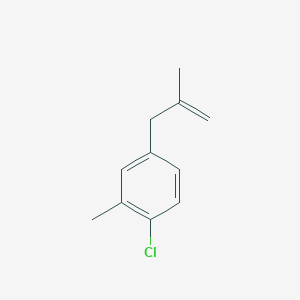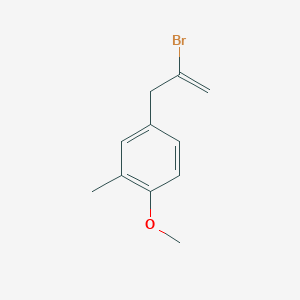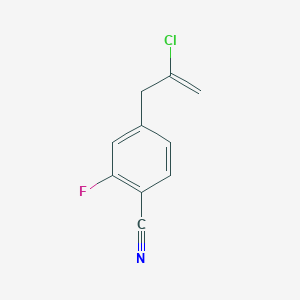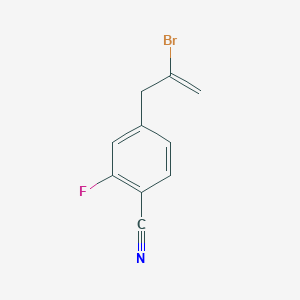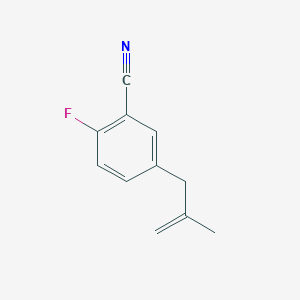
3-(3-Cyano-4-fluorophenyl)-2-methyl-1-propene
Descripción general
Descripción
The compound “3-(3-Cyano-4-fluorophenyl)-2-methyl-1-propene” is likely an organic compound containing a cyano group (-CN), a fluorophenyl group (a phenyl ring with a fluorine atom), and a propene group with a methyl substitution. The presence of these functional groups can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the cyano, fluorophenyl, and propene groups. The cyano group is a polar group, which could result in dipole-dipole interactions. The fluorophenyl group could participate in pi stacking interactions due to the aromatic phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The cyano group can act as a nucleophile or be hydrolyzed. The carbon-carbon double bond in the propene group can participate in addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of a cyano group could increase the compound’s polarity .Aplicaciones Científicas De Investigación
Polymer Development
- Synthesis and Copolymerization for Advanced Materials : A study describes the synthesis and copolymerization of trisubstituted ethylenes, including those related to 3-(3-Cyano-4-fluorophenyl)-2-methyl-1-propene, with styrene. These processes are useful for developing advanced polymeric materials with high glass transition temperatures and unique properties, such as increased chain mobility due to the high dipolar character of the monomer units (Kharas et al., 2017).
Antitumor Activity
- Potential in Cancer Treatment : Research indicates that compounds structurally related to this compound exhibit significant cytotoxicity against tumor cell lines. This suggests potential applications in developing antitumor drugs (Naito et al., 2005).
Chemical Synthesis
- Advanced Chemical Synthesis Techniques : The compound has been utilized in complex chemical synthesis processes, demonstrating its utility in developing novel chemical entities. This includes the synthesis of specific types of fluorophenyl compounds, highlighting its versatility in organic chemistry (Rao et al., 2007).
Material Science Applications
- Electroactive Polymers : Another study investigated electroactive polymers derived from compounds similar to this compound. These polymers have applications in electronic devices such as thin-film transistors and organic light-emitting transistors (Ferraris et al., 1998).
Crystal Structure Analysis
- X-Ray Crystallography : The compound's structure and derivatives have been analyzed using X-ray crystallography, contributing to a better understanding of its molecular structure and potential applications in pharmaceuticals and materials science (Nagaraju et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-fluoro-5-(2-methylprop-2-enyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c1-8(2)5-9-3-4-11(12)10(6-9)7-13/h3-4,6H,1,5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDZRMCSFJGBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=C(C=C1)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene](/img/structure/B3314642.png)


